molecular formula C8H12N2O B14853665 2-Amino-5-(dimethylamino)phenol

2-Amino-5-(dimethylamino)phenol

Cat. No.: B14853665
M. Wt: 152.19 g/mol
InChI Key: LGXONQNQFVDTOL-UHFFFAOYSA-N
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Description

2-Amino-5-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both amino and dimethylamino groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(dimethylamino)phenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution with resorcinol to obtain crude this compound. The crude product is then purified through a series of steps including the addition of industrial liquid alkali, extraction with toluene, neutralization, washing, and vacuum distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(dimethylamino)phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated phenols.

Scientific Research Applications

2-Amino-5-(dimethylamino)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of polymers and resins

Mechanism of Action

The mechanism of action of 2-Amino-5-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and proteins, leading to changes in their activity. The compound can also affect cellular processes by altering the structure and function of cell membranes .

Comparison with Similar Compounds

    2-Amino-5-(diethylamino)phenol: Similar in structure but with diethylamino groups instead of dimethylamino groups.

    2-Aminophenol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.

Uniqueness: 2-Amino-5-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-5-(dimethylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,9H2,1-2H3

InChI Key

LGXONQNQFVDTOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)O

Origin of Product

United States

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